Levobunolol hydrochloride

Übersicht

Beschreibung

Levobunolol Hydrochloride is a nonselective beta-adrenergic antagonist primarily used in the treatment of ocular conditions such as chronic open-angle glaucoma and ocular hypertension. By reducing intraocular pressure, it helps prevent damage to the optic nerve and loss of vision .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Levobunololhydrochlorid wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Prozess beinhaltet typischerweise die Reaktion von 5-Hydroxy-1-Tetralon mit S-1-tert-Butyl-Epoxymethylamin in Gegenwart eines alkalischen Mittels und eines Lösungsmittels. Dies führt zur Bildung von S-5-(3’-tert-Butylamino-2’-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralon, das dann angesäuert wird, um Levobunololhydrochlorid zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Levobunololhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in gut verschlossenen Behältern gelagert, um Kontamination und Abbau zu verhindern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levobunololhydrochlorid unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitutionsreaktionen. Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen mit verschiedenen Reagenzien teilzunehmen, was zur Bildung verschiedener Produkte führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von Levobunololhydrochlorid verwendet werden, umfassen alkalische Mittel, Lösungsmittel und Säuren. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten und Reinheit zu gewährleisten .

Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus den Reaktionen von Levobunololhydrochlorid gebildet werden, gehören sein Hydrochloridsalz und andere Derivate, die die Beta-Adrenorezeptor-Antagonisteneigenschaften behalten .

Wissenschaftliche Forschungsanwendungen

Levobunololhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: In der Chemie wird Levobunololhydrochlorid als Referenzverbindung in der Untersuchung von Beta-Adrenorezeptor-Antagonisten verwendet. Es dient als Modell für das Verständnis der Wechselwirkungen und Mechanismen ähnlicher Verbindungen .

Biologie: In der biologischen Forschung wird Levobunololhydrochlorid verwendet, um die Auswirkungen von Betablockern auf zelluläre Prozesse zu untersuchen. Es hilft Forschern zu verstehen, wie diese Verbindungen Zellsignalwege und physiologische Reaktionen beeinflussen .

Medizin: Medizinisch wird Levobunololhydrochlorid ausgiebig zur Behandlung von Glaukom und okulärer Hypertension eingesetzt. Seine Wirksamkeit bei der Senkung des Augeninnendrucks macht es zu einem wertvollen Werkzeug in der Ophthalmologie .

Industrie: In der pharmazeutischen Industrie wird Levobunololhydrochlorid zur Formulierung von Augentropfen und anderen ophthalmischen Lösungen verwendet. Seine Stabilität und Wirksamkeit machen es zur bevorzugten Wahl für die Behandlung von Augenkrankheiten .

Wirkmechanismus

Levobunololhydrochlorid entfaltet seine Wirkung, indem es Beta-Adrenorezeptoren blockiert, insbesondere Beta-1- und Beta-2-Rezeptoren. Diese Wirkung reduziert die Produktion von Kammerwasser im Auge, wodurch der Augeninnendruck gesenkt wird. Der Mechanismus der Verbindung beinhaltet die Hemmung von endogenen Katecholamin-stimulierten Erhöhungen der zyklischen Adenosinmonophosphat (AMP)-Konzentrationen innerhalb der Ziliarkörper .

Wirkmechanismus

Levobunolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound’s mechanism involves the inhibition of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Timolol

- Betaxolol

- Metipranolol

- Carteolol

Vergleich: Levobunololhydrochlorid ist unter den Beta-Adrenorezeptor-Antagonisten einzigartig aufgrund seiner nichtselektiven Natur, d. h. es blockiert sowohl Beta-1- als auch Beta-2-Rezeptoren. Dieses breite Wirkungsspektrum macht es besonders effektiv bei der Senkung des Augeninnendrucks. Im Vergleich zu anderen ähnlichen Verbindungen wie Timolol und Betaxolol hat Levobunololhydrochlorid eine längere Wirkdauer und eine ausgeprägtere Wirkung auf die Senkung des Augeninnendrucks .

Biologische Aktivität

Levobunolol hydrochloride is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma. This compound is notable for its equipotency at both beta-1 and beta-2 adrenergic receptors, making it effective in reducing IOP while potentially influencing systemic cardiovascular responses.

The precise mechanism by which levobunolol lowers IOP is not fully elucidated. However, it is believed to involve the inhibition of aqueous humor production through the blockade of catecholamine-induced increases in cyclic adenosine monophosphate (cAMP) levels within the ciliary processes of the eye . This action leads to a significant reduction in IOP, typically achieving a decrease of approximately 25-40% from baseline levels in patients with elevated IOP .

Pharmacokinetics and Metabolism

Levobunolol exhibits rapid systemic absorption following topical application. Studies indicate that a substantial portion of the drug is excreted renally, with around 85% of administered radioactivity recovered in urine within two days . The metabolism of levobunolol varies across species, with significant biotransformation occurring primarily through hydroxylation and conjugation processes. In humans, urinary excretion largely consists of unchanged levobunolol and its primary metabolite, dihydrolevobunol .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak Plasma Concentration | 24 hours post-administration |

| Half-Life | 5-8 hours (humans) |

| Primary Route of Excretion | Urine |

Case Studies and Clinical Trials

- Efficacy in Ocular Hypertension : A three-month double-masked study involving 42 patients demonstrated that both 0.5% and 1% concentrations of levobunolol significantly reduced IOP compared to vehicle controls, with average reductions around 9.0 mm Hg .

- Long-Term Control : In an ongoing study comparing levobunolol with timolol in patients with chronic open-angle glaucoma, both drugs showed similar efficacy in lowering IOP over a period of 15 months, with mean IOP decreases ranging from 6.8 to 7.6 mm Hg . Notably, neither medication resulted in significant ocular side effects.

- Prophylactic Use : A controlled study evaluated the prophylactic effect of topical levobunolol on IOP elevations following neodymium: YAG laser capsulotomy. The results indicated that none of the patients treated with levobunolol experienced significant increases in IOP post-procedure, contrasting sharply with the vehicle group where significant elevations were noted .

Table 2: Summary of Clinical Findings

| Study Type | Concentration | Average IOP Reduction | Duration |

|---|---|---|---|

| Efficacy Study | 0.5% & 1% | ~9.0 mm Hg | 3 months |

| Long-Term Control | 0.5% & 1% | 6.8 - 7.6 mm Hg | 15 months |

| Prophylactic Effect | 0.5% | No significant increase | Post-capsulotomy |

Safety Profile

Levobunolol has been associated with systemic effects due to its non-selective beta-blocking properties. Common adverse effects include reductions in heart rate and blood pressure, which may pose risks for patients with pre-existing cardiovascular conditions . The drug's use is cautioned against in patients with asthma or other bronchospastic diseases due to potential bronchoconstriction .

Eigenschaften

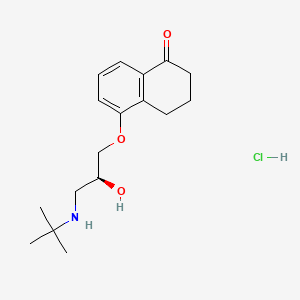

IUPAC Name |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020777 | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27912-14-7 | |

| Record name | Levobunolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27912-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.